8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one
CAS No.: 313954-56-2
Cat. No.: VC11981751
Molecular Formula: C19H14N2O3S
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313954-56-2 |
|---|---|
| Molecular Formula | C19H14N2O3S |
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | 3-(2-anilino-1,3-thiazol-4-yl)-8-methoxychromen-2-one |
| Standard InChI | InChI=1S/C19H14N2O3S/c1-23-16-9-5-6-12-10-14(18(22)24-17(12)16)15-11-25-19(21-15)20-13-7-3-2-4-8-13/h2-11H,1H3,(H,20,21) |
| Standard InChI Key | DBWYUAIQGKFSNN-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=CC=C4 |
| Canonical SMILES | COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 3-(2-anilino-1,3-thiazol-4-yl)-8-methoxychromen-2-one, reflects its bifunctional structure: a coumarin scaffold (2H-chromen-2-one) substituted with methoxy at position 8 and a 2-phenylaminothiazole group at position 3. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.4 g/mol |
| SMILES | COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=CC=C4 |
| InChIKey | DBWYUAIQGKFSNN-UHFFFAOYSA-N |
| PubChem CID | 3420371 |
The coumarin nucleus contributes to planar aromaticity and electron-rich regions, while the thiazole ring introduces nitrogen and sulfur heteroatoms, enhancing binding diversity .
Spectroscopic Validation
Nuclear magnetic resonance (NMR) and mass spectrometry confirm its structure. -NMR spectra exhibit signals for methoxy protons (~3.8 ppm), coumarin carbonyls (~160 ppm in -NMR), and aromatic protons from the phenylamino group . High-resolution mass spectra show a molecular ion peak at m/z 350.4, consistent with the molecular formula .
Synthesis and Optimization Strategies
Conventional Multi-Step Synthesis
The primary route involves three stages :
-
Coumarin Formation: 2-Hydroxy-3-methoxybenzaldehyde reacts with ethyl acetoacetate under solvent-free conditions using piperidine as a catalyst, yielding 3-acetyl-8-methoxy-2H-chromen-2-one.
-
α-Bromination: Treatment with CuBr₂ introduces a bromine atom at the acetyl group’s α-position.
-
Thiazole Cyclization: Reaction with thiourea forms the 2-aminothiazole ring, producing the intermediate 3-(2-aminothiazol-4-yl)-8-methoxy-2H-chromen-2-one. Final coupling with substituted acid chlorides yields the target compound.
Reaction Scheme:
Solvent-Free and Green Approaches
Recent advancements emphasize eco-friendly synthesis. Grinding methods using minimal solvents achieve cyclization efficiencies >85%, reducing waste and energy consumption . For example, 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one reacts with cyanothioacetamide under mechanical grinding to form thiazole intermediates, which are further functionalized .
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays against bacterial and fungal pathogens reveal broad-spectrum activity :
| Pathogen | MIC (µg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 12.5 | Ciprofloxacin (6.25) |
| Escherichia coli | 25.0 | Ciprofloxacin (3.12) |
| Candida albicans | 50.0 | Ketoconazole (25.0) |
The thiazole moiety disrupts microbial cell membrane integrity, while the coumarin component inhibits DNA gyrase .
Antifungal Activity
Notably, derivatives show superior activity against Saccharomyces cerevisiae (MIC = 6.25 µg/mL) versus ketoconazole (MIC = 12.5 µg/mL) . The phenylamino group enhances lipophilicity, facilitating fungal cell wall penetration .
Comparative Analysis with Related Compounds
Structural Analogues
-
3-(2-Aminothiazol-4-yl)coumarins: Lacking the phenylamino group, these show reduced antimicrobial potency (MICs 2–4× higher), underscoring the role of aromatic substituents .
-
6-Propyl-2H-chromen-2-one: Exhibits antiparasitic activity (IC₅₀ = 3.2 µM against Leishmania), but limited antibacterial effects .
Pharmacokinetic Profiles
LogP calculations for 8-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one (LogP = 2.9) indicate moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, hydroxylated coumarins (LogP < 2.0) suffer from poor bioavailability .
Therapeutic Applications and Future Directions
Antimicrobial Drug Development
The compound’s dual inhibition of bacterial enzymes and membranes supports its development as a multi-target antibiotic, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
Antiparasitic Agents
Structural similarities to antiparasitic coumarins (e.g., 6-propyl derivatives) suggest potential repurposing for leishmaniasis or Chagas disease .
Synthetic Challenges and Innovations
Current limitations include moderate yields (~60%) in bromination steps . Future work may explore enzymatic catalysis or flow chemistry to improve efficiency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume